Nad+
Description
Properties
CAS No. |
53-84-9 |
|---|---|
Molecular Formula |
C21H27N7O14P2 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Appearance |
Assay:≥95%A crystalline solid |
melting_point |
140.0 - 142.0 °C |
Other CAS No. |
53-84-9 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
752.5 mg/mL |
Synonyms |
Adenine Dinucleotide, Dihydronicotinamide Coenzyme I Dihydronicotinamide Adenine Dinucleotide Dinucleotide, Dihydronicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Diphosphopyridine Nucleotide DPN NAD NADH Nadide Nicotinamide Adenine Dinucleotide Nicotinamide-Adenine Dinucleotide Nucleotide, Diphosphopyridine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nadide can be synthesized through several methods. One common synthetic route involves the condensation of nicotinamide mononucleotide with adenosine monophosphate. This reaction typically requires the presence of pyrophosphate as a coupling agent and is carried out under mild conditions to prevent the degradation of the sensitive intermediates .
Industrial Production Methods
In industrial settings, nadide is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the coenzyme, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Redox Reactions: Core Electron Transfer Mechanism
NAD⁺ functions as an electron carrier, cycling between its oxidized (NAD⁺) and reduced (NADH) forms. The fundamental redox reaction is:Here, RH₂ represents a reduced substrate (e.g., glucose, lactate), which donates two hydrogen atoms (one hydride ion and one proton) to NAD⁺. This reaction is reversible, enabling continuous metabolic flux .
Key Characteristics:
- Midpoint Potential : −0.32 V for the NAD⁺/NADH redox pair, classifying NADH as a moderate reducing agent .
- Structural Basis : Electron transfer occurs at the nicotinamide ring, where the hydride ion binds to the C4 position, altering the ring’s aromaticity .
Enzymatic Reactions: Substrate-Specific Interactions
NAD⁺ participates in diverse enzymatic pathways, acting as a cofactor for dehydrogenases, oxidoreductases, and sirtuins.
Notable Features :
- Dehydrogenases : Catalyze substrate oxidation while reducing NAD⁺ to NADH .
- Sirtuins : NAD⁺-dependent deacetylases regulating aging and stress responses .
Comparative Analysis of NAD⁺ and Structurally Similar Compounds
| Compound | Structure | Redox Role | Unique Features |
|---|---|---|---|
| NAD⁺ | Nicotinamide + Adenine | Primary electron carrier | Substrate for PARP1, CD38 |
| FAD (Flavin Adenine Dinucleotide) | Riboflavin + Adenine | Electron transport in ETC | Binds covalently to enzymes (flavoproteins) |
| NMN (Nicotinamide Mononucleotide) | Nicotinamide + Ribose | NAD⁺ precursor | Key intermediate in salvage pathway |
| ATP | Adenine + Ribose + Phosphates | Energy currency | Hydrolysis drives energetically unfavorable reactions |
Recent Advances in NAD⁺-Driven Reactions
- Computational Modeling : Machine learning optimizes reaction conditions for NAD⁺-dependent syntheses, such as azetidine formation via photocatalysis .
- Kinetic Studies : Advanced techniques like stopped-flow spectroscopy quantify NAD⁺/NADH turnover rates in enzymatic cascades .
Critical Challenges and Research Gaps
Scientific Research Applications
Biochemical Applications
Nadide plays a crucial role in cellular metabolism, particularly in redox reactions. It functions as an electron carrier, cycling between its oxidized form (NAD) and reduced form (NADH). This duality allows it to participate in various enzymatic processes essential for cellular function.
Key Biochemical Functions
- Electron Carrier : Nadide accepts electrons during metabolic reactions, facilitating energy production through ATP synthesis.
- Redox Reactions : It undergoes reversible oxidation and reduction, enabling the transfer of electrons between molecules.
- Metabolic Pathways : Nadide is integral to numerous metabolic pathways, including glycolysis and the citric acid cycle.
Therapeutic Applications
Research indicates that Nadide's levels decrease with age, which may contribute to age-related diseases. Supplementation with Nadide has shown potential in rejuvenating cellular functions and improving metabolic health.
Case Studies
- Age-Related Diseases : Studies suggest that restoring NAD levels can ameliorate conditions such as neurodegenerative diseases and metabolic disorders.
- Cellular Rejuvenation : Animal model studies demonstrate that NAD supplementation can enhance mitochondrial function and promote longevity.
Industrial Applications
Nadide's unique properties also make it suitable for various industrial applications, particularly in the development of pharmaceuticals and biochemicals.
Industrial Uses
- Pharmaceutical Development : Nadide is utilized in drug formulations due to its role as a coenzyme in biochemical reactions.
- Agricultural Chemicals : It is explored for use in fertilizers and pesticides, enhancing nutrient uptake and plant growth.
Comparative Analysis with Related Compounds
To better understand Nadide's unique characteristics, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Nicotinamide Mononucleotide (NMN) | Contains nicotinamide | Precursor to NAD; involved in nucleotide synthesis |
| Nicotinic Acid | Contains pyridine ring | Precursor for NAD synthesis; involved in metabolism |
| Flavin Adenine Dinucleotide (FAD) | Contains riboflavin | Functions similarly but primarily in redox reactions |
| Adenosine Triphosphate (ATP) | Contains adenosine | Main energy currency of the cell; different function |
Mechanism of Action
Nadide exerts its effects by acting as an electron carrier in redox reactions. It accepts electrons during the oxidation of substrates and donates them during the reduction of other molecules. This electron transfer is vital for the production of adenosine triphosphate (ATP) in cellular respiration. Nadide also serves as a substrate for enzymes involved in post-translational modifications, such as ADP-ribosylation .
Comparison with Similar Compounds
Table 1: Binding Parameters of Nadide and Analogues
| Compound | RMSD (Å) | RMSF (Å) | ∆G (kcal/mol) | Key Residues Interacted |
|---|---|---|---|---|
| Nadide | 1.6–2.4 | <2.4 | -10.73 | Glu166, His41, Thr24 |
| Denufosol | ~2.2 | Variable | N/A | Loop regions |
| Cangrelor | ~1.9 | <2.4 | N/A | Catalytic pocket |
Data sourced from molecular simulations and docking studies .
Table 2: Therapeutic Comparison in Disease Models
Biological Activity
Nadide, also known as nicotinamide adenine dinucleotide (NAD), is a vital coenzyme present in all living cells. It plays a crucial role in various biological processes, particularly in cellular metabolism and redox reactions. This article explores the biological activity of Nadide, highlighting its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Function
NAD consists of two nucleotides linked by a pyrophosphate bond: one containing an adenine base and the other containing a nicotinamide base. It exists in two forms: the oxidized form (NAD) and the reduced form (NADH). The primary function of NAD is as an oxidizing agent in metabolic pathways, while NADH acts as a reducing agent, facilitating electron transfer during biochemical reactions .
Key Biological Roles
- Energy Metabolism : NAD is integral to cellular respiration, where it accepts electrons from substrates like glucose. This process leads to ATP production through oxidative phosphorylation in the electron transport chain .
- Redox Reactions : NAD functions as an electron carrier, cycling between its oxidized and reduced forms. This ability allows it to participate in numerous enzymatic reactions critical for maintaining cellular homeostasis .
- DNA Repair : NAD is essential for the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. Research indicates that NAD levels decline with age, impairing DNA repair capabilities and contributing to age-related diseases .
- Cell Signaling : NAD acts as a substrate for sirtuins, a family of proteins that regulate cellular health and longevity through deacetylation processes .
Therapeutic Implications
Recent studies have suggested that restoring NAD levels may have therapeutic benefits in treating age-related conditions such as diabetes, cancer, and neurodegenerative diseases. Supplementation with NAD precursors has shown promise in rejuvenating cellular functions and improving metabolic health in animal models .
Table 1: Summary of Biological Functions of Nadide
| Biological Function | Description |
|---|---|
| Energy Metabolism | Acts as an electron carrier in cellular respiration |
| Redox Reactions | Participates in oxidation-reduction processes critical for metabolism |
| DNA Repair | Essential for PARP activity in DNA damage response |
| Cell Signaling | Serves as a substrate for sirtuins involved in regulating cellular health |
Case Studies
- Age-Related Decline : A study by Sinclair et al. highlighted that NAD levels decrease with age, leading to impaired PARP activity and increased DNA damage. Supplementing aging mice with NAD restored PARP function and improved overall health metrics .
- Metabolic Health : In another investigation, researchers demonstrated that increasing NAD levels through dietary supplementation improved insulin sensitivity and reduced obesity-related complications in mice .
- Neuroprotection : Research indicates that enhancing NAD availability may protect against neurodegenerative diseases by promoting neuronal survival and function .
Q & A
Basic Research Questions
Q. How should experimental designs for studying Nadide’s properties be structured to ensure validity and reproducibility?
- Methodological Answer :
-
Control Variables : Define independent/dependent variables (e.g., Nadide’s concentration, environmental conditions) and control extraneous factors (e.g., temperature, pH) to isolate effects .
-
Replication : Use triplicate samples and randomized block designs to minimize bias .
-
Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and calibration protocols .
-
Data Reporting : Include raw data tables with error margins (e.g., ±SD) and procedural transparency .
- Example Table :
| Variable Type | Example (Nadide Study) | Control Method |
|---|---|---|
| Independent | Concentration gradient | Fixed intervals (0.1M, 0.5M, 1M) |
| Dependent | Reaction rate | Spectrophotometric measurement at 340nm |
| Controlled | Temperature | Thermostatic water bath (±0.5°C) |
Q. What gaps in existing literature on Nadide should researchers prioritize to avoid redundancy?
- Methodological Answer :
- Systematic Review : Conduct a PRISMA-guided review to map existing studies, focusing on under-explored areas (e.g., Nadide’s stability under extreme pH) .
- Keyword Analysis : Use tools like VOSviewer to identify trending vs. neglected themes (e.g., "Nadide degradation pathways" vs. "Nadide synthesis") .
- Hypothesis Generation : Formulate questions addressing gaps (e.g., "How does UV exposure affect Nadide’s efficacy compared to thermal stress?") .
Advanced Research Questions
Q. How can contradictory findings about Nadide’s mechanisms across studies be systematically resolved?
- Methodological Answer :
-
Meta-Analysis : Aggregate datasets from peer-reviewed studies to calculate effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package) .
-
Sensitivity Testing : Re-run experiments under standardized conditions to isolate variables causing discrepancies (e.g., impurity levels in Nadide batches) .
-
Cross-Validation : Compare results with alternative methods (e.g., NMR vs. mass spectrometry for structural confirmation) .
- Example Table :
| Study | Nadide Purity (%) | Observed Activity | Potential Confounder |
|---|---|---|---|
| A (2022) | 98.5 | High catalytic efficiency | Uncontrolled humidity |
| B (2023) | 92.0 | Reduced activity | Impurities from synthesis method |
Q. What interdisciplinary approaches enhance the study of Nadide’s interactions in complex systems?
- Methodological Answer :
- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict Nadide’s binding affinities in biological systems .
- Cross-Domain Collaboration : Integrate chemical kinetics with environmental science to assess Nadide’s ecological impact (e.g., LC50 toxicity assays) .
- Mixed-Methods Design : Combine quantitative data (e.g., reaction yields) with qualitative stakeholder interviews (e.g., industrial chemists) .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are optimal for analyzing non-linear relationships in Nadide datasets?
- Methodological Answer :
- Non-Parametric Tests : Apply Kruskal-Wallis for non-normal distributions (e.g., enzyme inhibition data) .
- Machine Learning : Train regression models (e.g., random forests) to predict Nadide’s behavior under untested conditions .
- Uncertainty Quantification : Report confidence intervals and Monte Carlo simulations for risk assessment .
Ethical and Logistical Guidelines
Q. How can researchers ensure ethical compliance when studying Nadide’s applications in biological systems?
- Methodological Answer :
- Institutional Approval : Obtain IRB/IACUC clearance for in vivo studies, detailing Nadide’s dosage and endpoints .
- Transparency : Disclose funding sources and potential conflicts of interest (e.g., patent filings related to Nadide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
